Cas no 1004304-11-3 (Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate)

Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate
- tert-butyl 4-(3-fluoro-2-nitroanilino)piperidine-1-carboxylate
- Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate
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- インチ: 1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-9-7-11(8-10-19)18-13-6-4-5-12(17)14(13)20(22)23/h4-6,11,18H,7-10H2,1-3H3
- InChIKey: LGCAUFCZVZDIEV-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1[N+](=O)[O-])NC1CCN(C(=O)OC(C)(C)C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 455
- トポロジー分子極性表面積: 87.4
- 疎水性パラメータ計算基準値(XlogP): 3.8
Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM317636-1g |
tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate |
1004304-11-3 | 95% | 1g |
$350 | 2021-08-18 | |
Fluorochem | 063322-1g |
tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate |
1004304-11-3 | 95% | 1g |
£276.00 | 2022-03-01 | |
Chemenu | CM317636-1g |
tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate |
1004304-11-3 | 95% | 1g |
$350 | 2022-09-04 |
Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylateに関する追加情報
Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate (CAS No. 1004304-11-3): A Comprehensive Overview
Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate, identified by its CAS number 1004304-11-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate, particularly the presence of a fluoro-substituted nitrophenylamino group and a tert-butyl carboxylate moiety, contribute to its distinctive chemical properties and biological functions.
The< strong>fluoro-substituted nitrophenylamino moiety is a key structural element that enhances the compound's interaction with biological targets. Fluorine atoms are known to influence the metabolic stability, binding affinity, and pharmacokinetic profiles of molecules. In particular, the electron-withdrawing nature of fluorine can modulate the electronic properties of aromatic rings, thereby affecting the compound's reactivity and binding interactions. The< strong>nitrophenyl group further contributes to the compound's pharmacological activity by introducing a polar and electron-deficient region that can engage in hydrogen bonding or electrostatic interactions with biological targets.
The< strong>tert-butyl carboxylate group at the piperidine ring provides steric hindrance and enhances solubility, which are critical factors in drug design. This group helps to stabilize the compound's three-dimensional structure, preventing unwanted conformational changes that could diminish its biological activity. Additionally, the carboxylate functionality can participate in salt formation, improving the compound's bioavailability and formulation properties.
In recent years, Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate has been extensively studied for its potential applications in various therapeutic areas. One of the most promising areas is oncology, where its ability to interact with specific enzymes and receptors involved in cancer cell proliferation has been explored. Preclinical studies have demonstrated that this compound exhibits inhibitory effects on certain kinases and transcription factors that are aberrantly expressed in cancer cells. The< strong>fluoro-substituted nitrophenylamino moiety plays a crucial role in these interactions by modulating binding affinity and enhancing target specificity.
Furthermore, research has indicated that Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate may have applications in neurodegenerative diseases. The piperidine core is known to interact with various neurotransmitter receptors, making it a valuable scaffold for developing drugs targeting neurological disorders. Studies have shown that this compound can modulate the activity of receptors such as serotonin and dopamine receptors, which are implicated in conditions like Alzheimer's disease and Parkinson's disease. The< strong>tert-butyl carboxylate group enhances its ability to cross the blood-brain barrier, improving its potential as a therapeutic agent for central nervous system disorders.
The< strong>nitrophenylamino group also contributes to the compound's potential as an anti-inflammatory agent. Nitroaromatic compounds have been shown to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. The presence of fluorine further enhances these effects by improving metabolic stability and binding affinity. This makes Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate a promising candidate for developing novel anti-inflammatory drugs.
In addition to its therapeutic applications, Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate has also been explored for its role in drug discovery and development. Its unique structural features make it a valuable scaffold for designing new molecules with enhanced pharmacological properties. Researchers have utilized computational methods and high-throughput screening techniques to identify derivatives of this compound with improved efficacy and reduced toxicity. These efforts have led to the identification of several promising lead compounds that are currently being evaluated in preclinical studies.
The synthesis of< strong>Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as< strong>nitrofluorobenzene derivatives, which are then coupled with piperidine derivatives using appropriate coupling reagents. The introduction of the tert-butyl carboxylate group is achieved through esterification or amidation reactions, depending on the synthetic route chosen.
The< strong>cas no1004304-11-3 designation ensures that researchers can reliably identify and purchase this compound from chemical suppliers. This standardized identification system is essential for ensuring consistency and reproducibility in scientific research. Additionally, having a well-documented CAS number facilitates regulatory compliance and intellectual property protection for new drug candidates derived from this compound.
In conclusion, Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate (CAS No. 1004304-11-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing drugs targeting various diseases, including oncology, neurodegenerative disorders, and inflammation. Ongoing research continues to uncover new applications for this compound, highlighting its importance in advancing drug discovery efforts worldwide.
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